molecular formula C9H6N2O B568361 2H-Isoxazolo[4,5-f]isoindole CAS No. 118716-69-1

2H-Isoxazolo[4,5-f]isoindole

Cat. No.: B568361
CAS No.: 118716-69-1
M. Wt: 158.16
InChI Key: IHNIIKPBHXVHNR-UHFFFAOYSA-N
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Description

2H-Isoxazolo[4,5-f]isoindole (CAS Number: 118716-69-1) is a fused bicyclic organic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H6N2O and a molecular weight of 158.16 g/mol, this compound features an isoxazole ring annulated to an isoindole system, a structure known to be associated with diverse biological activities . Compounds based on the [1,2]oxazolo[5,4-e]isoindole scaffold, which is closely related to this compound, have demonstrated potent antiproliferative activities in scientific research . These derivatives have been investigated against various cancer cell lines, including a multidrug-resistant (MDR) variant, showing potential in overcoming drug resistance, a major challenge in oncology . The mechanism of action for these active analogues has been identified as the inhibition of tubulin polymerization, which disrupts cell division and leads to the death of cancerous cells . As a key chemical building block, this compound serves as a valuable precursor for the synthesis of novel heterocyclic compounds via catalyzed cycloaddition reactions, enabling researchers to explore new chemical spaces for biological evaluation . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

118716-69-1

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

2H-pyrrolo[3,4-f][1,2]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-6-3-10-4-7(6)2-9-8(1)5-11-12-9/h1-5,11H

InChI Key

IHNIIKPBHXVHNR-UHFFFAOYSA-N

SMILES

C1=C2C=NC=C2C=C3C1=CNO3

Synonyms

2H-Pyrrolo[3,4-f]-1,2-benzisoxazole(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[4,5-f]isoindole typically involves cyclization reactions. One common method is the cyclization of o-alkynylaryl ketoximes under gold catalysis, which provides the desired isoindole derivatives . Another approach involves the Rhodium(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative/dephosphonative reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of metal catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2H-Isoxazolo[4,5-f]isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new functionalities.

    Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can introduce new substituents, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution can introduce functional groups like alkyl, acyl, or halogen atoms.

Scientific Research Applications

2H-Isoxazolo[4,5-f]isoindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Isoxazolo[4,5-f]isoindole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Comparison with Analogous Heterocyclic Compounds

The structural uniqueness of 2H-Isoxazolo[4,5-f]isoindole lies in its heteroatom arrangement and fusion pattern. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of this compound and Related Compounds

Compound Core Structure Heteroatoms Fusion Position Key Features
This compound Isoxazole + Isoindole O, N [4,5-f] Potential ESIPT activity, planar geometry
Imidazo[4,5-f]isoindole-5,7-dione Imidazole + Isoindole 2N [4,5-f] Strong ESIPT fluorescence, solvent-dependent emission
Thiazolo[4,5-f]isoquinoline Thiazole + Isoquinoline S, N [4,5-f] Moderate COX-1/COX-2 inhibition
Imidazo[4,5-f]quinoline (e.g., IQ derivatives) Imidazole + Quinoline 2N [4,5-f] Reactivity with nitric oxide, mutagenicity
PhIP Imidazo[4,5-b]pyridine N [4,5-b] Carcinogenic, detected in cooked meats

Key Observations :

  • Fusion Position : The [4,5-f] fusion enhances planarity, facilitating π-π interactions critical for DNA binding (observed in Ru-imidazo complexes) or fluorescence quenching.

Photophysical and Electronic Properties

The photophysical behavior of this compound may parallel imidazo analogs but with distinctions due to heteroatom differences:

  • ESIPT Activity: Imidazo[4,5-f]isoindole derivatives exhibit strong excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence emissions.
  • Solvent Effects : Fluorescence in imidazo derivatives is highly solvent-dependent; isoxazolo systems may show similar solvatochromism but with reduced Stokes shifts due to weaker proton-donating ability .

Implications for this compound :

  • COX inhibition is less likely compared to thiazolo derivatives, as sulfur’s polarizability enhances enzyme interaction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2H-Isoxazolo[4,5-f]isoindole, and how can its purity be validated?

  • Methodology : Multi-step synthesis often involves cyclization reactions starting from hydroxyindole derivatives or substituted isoindole precursors. For example, microwave-assisted continuous-flow synthesis (as in ) can improve yield and reduce reaction time. Structural confirmation requires 1^1H NMR for proton environments (e.g., PHOXI derivatives in ) and HRMS for molecular weight validation (e.g., HRMS-ESI in ). FTIR can identify functional groups like C=O or N–O stretches. Purity is assessed via HPLC or melting point analysis (e.g., reports mp 155°C for a related compound) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • UV-Vis/fluorescence spectroscopy : To study solvatochromic effects and excited-state behavior (e.g., ESIPT in imidazo[4,5-f]isoindole analogs; ).
  • Solid-state NMR : For analyzing crystal packing and intermolecular interactions (e.g., used 1^1H/13^{13}C NMR for imidazo-phenanthroline derivatives).
  • X-ray crystallography : Resolves steric effects and intramolecular hydrogen bonding (e.g., used structural data to optimize copolymer geometry) .

Q. How do solvent polarity and substituents influence the photophysical properties of this compound?

  • Methodology : Solvent-dependent fluorescence studies (e.g., ) reveal shifts in emission maxima due to polarity-induced stabilization of excited states. For example, polar aprotic solvents (e.g., DMSO) may enhance ESIPT efficiency in hydroxyl-substituted analogs. Substituent effects (e.g., electron-withdrawing groups) are quantified via Hammett plots or DFT calculations ( ) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT/TD-DFT) predict ESIPT behavior in this compound derivatives?

  • Methodology : Density functional theory (DFT) optimizes ground-state geometries, while TD-DFT calculates excited-state potential energy surfaces. For example, modeled proton transfer barriers in imidazo[4,5-f]isoindole systems. Electrostatic potential (ESP) maps (e.g., ) identify electron-deficient regions critical for tuning HOMO/LUMO levels .

Q. What strategies optimize this compound-based copolymers for organic solar cells?

  • Methodology :

  • Donor-acceptor (D-A) design : Couple isoindole acceptors with benzodithiophene (BDT) donors ( ). Adjust side chains (e.g., 2-ethylhexyl) to reduce steric strain and improve solubility.
  • Electrochemical profiling : Cyclic voltammetry measures HOMO/LUMO alignment relative to non-fullerene acceptors (e.g., ITIC in ).
  • Morphological control : Annealing or additive processing enhances bulk heterojunction morphology, increasing PCE (e.g., 8.87% PCE reported in ) .

Q. How do this compound derivatives interact with biological macromolecules like DNA?

  • Methodology :

  • Spectroscopic titration : Monitor UV-Vis/fluorescence quenching upon DNA binding (e.g., used ethidium bromide displacement assays for imidazo-phenanthroline compounds).
  • Circular dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions).
  • Molecular docking : Predicts binding modes (e.g., intercalation vs. groove binding) using software like AutoDock .

Q. What are the key challenges in synthesizing enantiomerically pure this compound derivatives?

  • Methodology : Chiral resolution via HPLC with polysaccharide columns or asymmetric catalysis (e.g., Evans oxazolidinones). ’s microwave synthesis may reduce racemization by shortening reaction times. Stereochemical analysis requires chiral shift reagents in NMR or X-ray crystallography .

Q. How can steric and electronic effects be balanced to enhance thermal stability in isoindole-based materials?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures (e.g., reported stability up to 300°C for copolymers).
  • Substituent engineering : Bulky groups (e.g., octyl chains in ) reduce molecular motion, while electron-deficient cores (e.g., thiadiazolo units in ) enhance rigidity .

Methodological Resources

  • Synthetic Protocols : Microwave-assisted synthesis (), Stille coupling ( ).
  • Computational Tools : Gaussian (DFT/TD-DFT), Multiwfn (ESP maps) ( ).
  • Characterization : Solid-state NMR ( ), HRMS-ESI ().

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